(3aR,8aR)-8-(cyclopropylmethoxy)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole
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Overview
Description
(3aR,8aR)-8-(cyclopropylmethoxy)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole is a complex organic compound with a unique structure that includes a cyclopropylmethoxy group and a hexahydroindeno pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aR)-8-(cyclopropylmethoxy)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indeno pyrrole core and the introduction of the cyclopropylmethoxy group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the indeno pyrrole core through cyclization reactions.
Substitution Reactions: Introduction of the cyclopropylmethoxy group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3aR,8aR)-8-(cyclopropylmethoxy)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The cyclopropylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3aR,8aR)-8-(cyclopropylmethoxy)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3aR,8aR)-8-(cyclopropylmethoxy)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Memantine: A compound with a similar core structure but different functional groups.
Cyclopropylmethoxy derivatives: Other compounds containing the cyclopropylmethoxy group.
Uniqueness
(3aR,8aR)-8-(cyclopropylmethoxy)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3aR,8bR)-4-(cyclopropylmethoxy)-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-4-12-11(3-1)13-7-16-8-14(13)15(12)17-9-10-5-6-10/h1-4,10,13-16H,5-9H2/t13-,14-,15?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSKRQAHFNXIQR-ZYOSVBKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2C3CNCC3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1COC2[C@H]3CNC[C@H]3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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